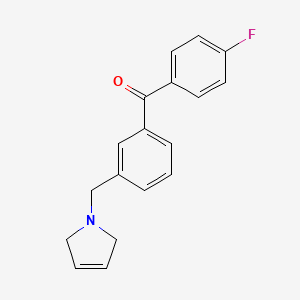

(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone is a chemical entity that features a pyrrole ring, which is a five-membered heterocycle containing nitrogen. This structure is often found in various bioactive compounds and pharmaceuticals. The presence of both phenyl and fluorophenyl groups suggests potential interactions with biological systems, possibly through pi-stacking or hydrogen bonding.

Synthesis Analysis

The synthesis of related pyrrole-containing compounds has been reported in the literature. For instance, a bioisostere of an aldose reductase inhibitor featuring a difluorophenyl-pyrrole-phenylmethanone core was synthesized and found to be a potent in vitro inhibitor . Another study reported the synthesis of a pyrrole-phenylurea derivative using a carbonylation reaction with triphosgene, followed by a substitution reaction . Additionally, a one-pot synthesis method for a tert-butyl pyrrole-phenylmethanone derivative was developed, demonstrating the versatility of pyrrole chemistry . These methods highlight the synthetic accessibility of pyrrole derivatives, which could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often confirmed using spectroscopic techniques such as FTIR, UV-VIS, NMR, and mass spectrometry . These techniques provide detailed information about the molecular framework and substitution patterns on the pyrrole ring. For the compound , similar analytical methods would likely be employed to ascertain its structure.

Chemical Reactions Analysis

Pyrrole-containing compounds can participate in various chemical reactions, including condensation, amination, and cyclization . These reactions are crucial for introducing different functional groups and for the construction of complex molecules with potential biological activities. The fluorophenyl group in the compound could also undergo further chemical transformations, such as halogen exchange or coupling reactions, to yield new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The presence of electronegative fluorine atoms can affect the acidity and basicity of the molecule, as well as its lipophilicity and electronic distribution . These properties are important for the compound's solubility, stability, and interaction with biological targets. The pyrrole moiety itself contributes to the compound's aromaticity and potential for electron-rich interactions.

Scientific Research Applications

Synthesis and Structural Analysis : A study by Huang et al. (2021) focused on the synthesis and crystal structure analysis of similar compounds. They used techniques like FTIR, NMR spectroscopy, and mass spectrometry for structural confirmation. Additionally, Density Functional Theory (DFT) was employed for molecular structure calculations, providing insights into the physicochemical properties of the compounds.

Conformational and Crystallographic Analyses : Another study by Huang et al. (2021) also delved into the synthesis and structural analysis of similar compounds. Their research involved single crystal X-ray diffraction for crystallographic and conformational analyses, comparing the results with DFT calculations. This study enhances the understanding of the molecular electrostatic potential and frontier molecular orbitals of these compounds.

Synthesis and Antimicrobial Activity : The work of Kumar et al. (2012) presented the synthesis and evaluation of antimicrobial activity of related compounds. Their research indicates the potential of these compounds in antimicrobial applications, with specific attention to the impact of structural variations on their effectiveness.

Chemical Synthesis Techniques : Research by Kaur and Kumar (2018) focused on an efficient one-pot synthetic procedure for similar pyrrole derivatives. Their method highlights economical and high-yield synthesis approaches for these compounds.

Pharmacological Applications : A study by Burton et al. (2012) explored the development of a suitable formulation for early toxicology and clinical studies of a compound structurally related to (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-fluorophenyl)methanone. This research provides insights into the formulation strategies for increasing in vivo exposure of poorly water-soluble compounds.

Spectroscopic Properties and Theoretical Studies : The investigation by Al-Ansari (2016) studied the electronic absorption, excitation, and fluorescence properties of related compounds. They utilized quantum chemistry calculations to interpret experimental results, offering valuable information on the effects of structure and environment on these properties.

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that nitrogen-containing heterocycles, like the pyrrole ring in this compound, play a key role in drug production . They are often involved in interactions with multiple receptors, which can lead to a variety of biological effects .

Biochemical Pathways

Compounds with similar structures have been shown to affect a variety of pathways, leading to their diverse biological activities . For example, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition, which could affect a variety of cellular processes .

Result of Action

Based on the biological activities of similar compounds, it could potentially have effects such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

properties

IUPAC Name |

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO/c19-17-8-6-15(7-9-17)18(21)16-5-3-4-14(12-16)13-20-10-1-2-11-20/h1-9,12H,10-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOCNDSXOZGTGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643483 |

Source

|

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898790-10-8 |

Source

|

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1327136.png)

![2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327138.png)

![6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1327140.png)

![Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B1327142.png)

![3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1327143.png)

![Pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1327156.png)

![[2-(1H-pyrazol-1-yl)butyl]amine](/img/structure/B1327160.png)